![molecular formula C8H10N4O3 B1488252 5,7-Dimethyl-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Carboxylic Acid Hydrate CAS No. 1260814-09-2](/img/structure/B1488252.png)

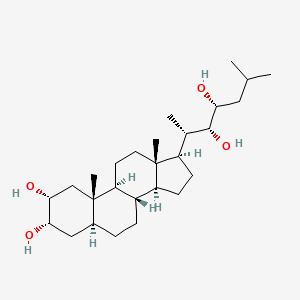

5,7-Dimethyl-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Carboxylic Acid Hydrate

Descripción general

Descripción

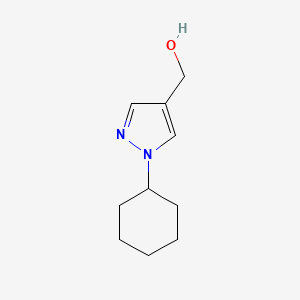

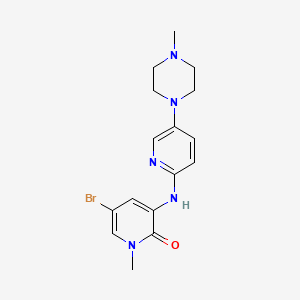

5,7-Dimethyl-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Carboxylic Acid is a compound with the molecular formula C8H8N4O2 . It is stored in a dry environment at 2-8°C . This compound has been used in the synthesis of various diheterocyclic compounds .

Synthesis Analysis

The synthesis of this compound involves various methods. One method involves the oxidative cyclization of 4,6-dimethyl-2-pyrimidinylhydrazones of different aldehydes . Another method involves the reaction of 2-thioacetohydrazide-5,7-dimethyl-1,2,4-triazolo[1,5-A]pyrimidine with CS2 in ethanol in the presence of potassium hydroxide, followed by treatment with hydrazine hydrate at reflux .Molecular Structure Analysis

The molecular structure of this compound includes a triazolopyrimidine ring, which is a fused ring system containing a triazole ring and a pyrimidine ring . The InChI code for this compound is 1S/C8H8N4O2/c1-4-3-5(2)12-8(9-4)10-6(11-12)7(13)14/h3H,1H2,2H3,(H,13,14)(H,9,10,11) .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can react with CS2 in ethanol in the presence of potassium hydroxide, followed by treatment with hydrazine hydrate at reflux to afford compound 2 . It can also be converted into triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles .Physical And Chemical Properties Analysis

This compound has a molecular weight of 192.18 . It is a solid substance that is stored in a dry environment at 2-8°C .Aplicaciones Científicas De Investigación

Synthesis and Fungicidal Activities

5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-carbonylhydrazone derivatives exhibit significant fungicidal activities. These derivatives were synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid ester, demonstrating the compound's potential in agricultural chemistry (Li De-jiang, 2008).

Design and Synthesis in Anthranilic Diamides

The compound has been used in the design and synthesis of novel anthranilic diamides. Ethyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate was synthesized using microwave irradiation, indicating its utility in the development of new chemical entities (Wei-Li Dong et al., 2008).

Isomerization Under Alkaline Agents

The compound isomerizes in the presence of various nucleophilic agents to form different triazolopyrimidines, highlighting its reactivity and potential for creating diverse chemical structures (A. Kost et al., 1976).

Green Chemistry Synthesis

A catalyst- and solvent-free synthesis method for 5,9-dihydropyrimido[5,4-e][1,2,4]triazolo[1,5-a]pyrimidine-6,8(4H,7H)-diones was developed, showcasing the compound's role in promoting environmentally friendly chemical processes (B. Karami et al., 2015).

Organic Light-emitting Supramolecular Microfibers

The self-assembly of 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine derivatives into supramolecular microfibers with blue organic light-emitting properties has been reported, indicating its potential in the development of new materials for optoelectronic applications (Zuming Liu et al., 2008).

Thermolysis and Ring Cleavage

The thermolysis of 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidinio-3-phenacylide led to new pyrimidine derivatives, revealing its utility in novel chemical transformations and synthesis (M. Hori et al., 1985).

Role in Pharmaceutical and Agrochemical Fields

This compound plays a significant role in various fields including pharmaceuticals, agrochemistry, and photography, as highlighted by its extensive use in synthetic, analytical, and theoretical chemistry (G. Fischer, 2007).

Safety and Hazards

Direcciones Futuras

The future directions of research on this compound could involve the synthesis of novel diheterocyclic compounds based on the use of 2-thioacetohydrazide-5,7-dimethyl-1,2,4-triazolo[1,5-A]pyrimidine as the starting material . These linked diheterocyclic compounds might display interesting biological activity .

Mecanismo De Acción

Target of Action

The primary targets of 5,7-Dimethyl-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Carboxylic Acid Hydrate are currently unknown

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, presence of other molecules, and the specific cellular environment.

Propiedades

IUPAC Name |

5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2.H2O/c1-4-3-5(2)12-8(9-4)10-6(11-12)7(13)14;/h3H,1-2H3,(H,13,14);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYBGJUVMISYDJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NC(=NN12)C(=O)O)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{Octahydrocyclopenta[c]pyrrol-2-yl}aniline](/img/structure/B1488175.png)

![6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1488177.png)

![2-Amino-1-[4-(2-hydroxyethyl)piperidino]ethanone](/img/structure/B1488180.png)

![2-Aminospiro[3.3]heptane-2-carboxylic acid](/img/structure/B1488190.png)